

# The Tumultuous Journey of Gemtuzumab Ozogamicin: A Technical History

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ozogamicin

Cat. No.: B1678132

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The history of gemtuzumab **ozogamicin** (GO), marketed as Mylotarg®, is a compelling narrative of innovation, setback, and eventual revival in the landscape of targeted cancer therapy. As the first antibody-drug conjugate (ADC) to receive regulatory approval, its development has provided crucial lessons for the field. This technical guide provides a comprehensive overview of the historical development of GO, detailing its mechanism of action, key clinical trial data, and the experimental protocols that underpinned its evaluation.

## Core Concept and Mechanism of Action

Gemtuzumab **ozogamicin** is an antibody-drug conjugate designed to selectively target and eliminate cancer cells expressing the CD33 antigen.<sup>[1]</sup> CD33 is a transmembrane receptor found on the surface of myeloid lineage cells and is expressed on myeloblasts in over 80% of patients with acute myeloid leukemia (AML), making it an attractive therapeutic target.

The ADC consists of three key components:

- A humanized IgG4 kappa monoclonal antibody (gemtuzumab): This component specifically binds to the CD33 receptor on the surface of AML cells.<sup>[1]</sup>
- A potent cytotoxic agent (N-acetyl-gamma calicheamicin): A derivative of a natural enediyne antibiotic, calicheamicin induces double-strand DNA breaks, leading to apoptosis.<sup>[1]</sup>

- A bifunctional linker: This linker covalently attaches the calicheamicin derivative to the antibody and is designed to be stable in circulation but cleavable within the acidic environment of the lysosome following internalization into the target cell.[2]

The mechanism of action unfolds in a series of steps, beginning with the binding of the antibody component to the CD33 receptor on AML cells. This is followed by the internalization of the ADC-CD33 complex. Inside the cell, the complex is trafficked to lysosomes, where the acidic environment facilitates the cleavage of the linker, releasing the calicheamicin payload. The activated calicheamicin then translocates to the nucleus, binds to the minor groove of DNA, and causes double-strand breaks, ultimately triggering programmed cell death.

## A Timeline of Development, Withdrawal, and Re-approval

The development of gemtuzumab **ozogamicin** was a multi-decade journey marked by both triumph and tribulation.

- 1991: A collaboration between Celltech and Wyeth begins, laying the groundwork for the development of gemtuzumab **ozogamicin**.[1]
- May 2000: The U.S. Food and Drug Administration (FDA) grants accelerated approval to gemtuzumab **ozogamicin** for the treatment of older patients with relapsed CD33-positive AML.[3] This approval was based on promising results from early-phase clinical trials.[4]
- 2010: Following a confirmatory Phase III trial (SWOG S0106) that failed to demonstrate a clinical benefit and raised safety concerns, including a higher rate of fatal toxicity, Pfizer voluntarily withdrew the drug from the U.S. market.[3][4][5]
- 2017: After further analysis of existing trial data and new evidence from investigator-led studies utilizing a lower, fractionated dosing schedule that showed an improved benefit-risk profile, the FDA re-approved gemtuzumab **ozogamicin**.[3][4] The new approval was for newly diagnosed CD33-positive AML in adults and for relapsed or refractory CD33-positive AML in adults and children 2 years and older.[1]

## Historical Timeline of Gemtuzumab Ozogamicin



[Click to download full resolution via product page](#)

A diagram illustrating the key milestones in the development of gemtuzumab **ozogamicin**.

## Summary of Key Clinical Trial Data

The clinical development of gemtuzumab **ozogamicin** has been defined by a series of pivotal trials that ultimately shaped its approval, withdrawal, and re-approval.

## Early Phase I and II Trials in Relapsed AML

The initial accelerated approval of gemtuzumab **ozogamicin** was based on data from three open-label, single-arm Phase II studies in patients with CD33-positive AML in their first relapse.

| Trial Phase       | Number of Patients | Dosing Regimen                            | Overall Response Rate (CR + CRp) | Complete Remission (CR) | CR with Incomplete Platelet Recovery (CRp) |
|-------------------|--------------------|-------------------------------------------|----------------------------------|-------------------------|--------------------------------------------|
| Phase I           | 40                 | Dose escalation up to 9 mg/m <sup>2</sup> | 20%                              | 12.5% (CR or CRp)       | -                                          |
| Combined Phase II | 142                | 9 mg/m <sup>2</sup> on days 1 and 14      | 29.6%                            | 16.2%                   | 13.4%                                      |

CR: Complete Remission; CRp: Complete Remission with incomplete platelet recovery.[2][6][7]

## SWOG S0106: The Confirmatory Trial Leading to Withdrawal

This Phase III randomized trial was designed to confirm the clinical benefit of adding gemtuzumab **ozogamicin** to standard induction chemotherapy in younger patients with previously untreated de novo AML.

| Arm                | Number of Patients | Dosing Regimen                                        | Key Outcomes                             |
|--------------------|--------------------|-------------------------------------------------------|------------------------------------------|
| GO + Chemotherapy  | -                  | Daunorubicin + Cytarabine + GO (6 mg/m <sup>2</sup> ) | No significant improvement in survival.  |
| Chemotherapy Alone | -                  | Daunorubicin + Cytarabine                             | Increased early mortality in the GO arm. |

Specific quantitative data for each arm is not readily available in the provided search results.[8][9][10]

## ALFA-0701: A Pivotal Trial for Re-approval

This Phase III study evaluated the addition of a lower, fractionated dose of gemtuzumab **ozogamicin** to standard chemotherapy in older patients with newly diagnosed de novo AML.

| Arm                | Number of Patients (analyzed) | Dosing Regimen                                                       | Median Event-Free Survival (EFS) | 2-Year EFS Rate | Median Overall Survival (OS) | CR + CRp Rate |
|--------------------|-------------------------------|----------------------------------------------------------------------|----------------------------------|-----------------|------------------------------|---------------|
| GO + Chemotherapy  | 135                           | Daunorubicin + Cytarabine + GO (3 mg/m <sup>2</sup> on days 1, 4, 7) | 17.3 months                      | 40.8%           | 27.5 months                  | 81.5%         |
| Chemotherapy Alone | 136                           | Daunorubicin + Cytarabine                                            | 9.5 months                       | 17.1%           | 21.8 months                  | 73.6%         |

CR: Complete Remission; CRp: Complete Remission with incomplete platelet recovery. [\[11\]](#) [\[12\]](#) [\[13\]](#) [\[14\]](#) [\[15\]](#)

## AML-19: Monotherapy in Older Patients

This Phase III trial compared gemtuzumab **ozogamicin** monotherapy to best supportive care (BSC) in older patients with newly diagnosed AML who were unsuitable for intensive chemotherapy.

| Arm                   | Number of Patients | Dosing Regimen                                            | Median Overall Survival (OS) | 1-Year OS Rate | CR + CRi Rate |
|-----------------------|--------------------|-----------------------------------------------------------|------------------------------|----------------|---------------|
| Gemtuzumab Ozogamicin | 118                | GO (6 mg/m <sup>2</sup> day 1, 3 mg/m <sup>2</sup> day 8) | 4.9 months                   | 24.3%          | 27%           |
| Best Supportive Care  | 119                | BSC                                                       | 3.6 months                   | 9.7%           | -             |

CR: Complete Remission; CRi: Complete Remission with incomplete hematologic recovery.[\[16\]](#) [\[17\]](#)

## MyloFrance-1: Relapsed AML with Fractionated Dosing

This Phase II study assessed the efficacy of the fractionated dosing regimen in patients with CD33-positive AML in their first relapse.

| Trial        | Number of Patients | Dosing Regimen                           | Complete Remission (CR) Rate | Median Relapse-Free Survival |
|--------------|--------------------|------------------------------------------|------------------------------|------------------------------|
| MyloFrance-1 | 57                 | GO (3 mg/m <sup>2</sup> on days 1, 4, 7) | 26%                          | 11.6 months                  |

[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

## Experimental Protocols

The development and evaluation of gemtuzumab **ozogamicin** relied on a range of in vitro and in vivo experimental protocols to characterize its activity, efficacy, and safety.

## In Vitro Cytotoxicity Assays

Objective: To determine the potency and specificity of gemtuzumab **ozogamicin** in killing CD33-positive cancer cells.

Methodology (e.g., MTT/XTT Assay):

- Cell Culture: CD33-positive AML cell lines (e.g., HL-60) and CD33-negative control cell lines are cultured under standard conditions.[22]
- Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of gemtuzumab **ozogamicin**, a non-targeting control ADC, and the free calicheamicin payload. [23][24][25][26]
- Incubation: The treated cells are incubated for a period of 48 to 144 hours to allow for drug-induced cytotoxicity.[23][26]
- Viability Assessment: A tetrazolium salt solution (MTT or XTT) is added to the wells. Metabolically active (viable) cells convert the tetrazolium salt into a colored formazan product.[22][23]
- Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.[22][23]

## CD33 Expression and Internalization Assays

Objective: To confirm CD33 expression on target cells and to quantify the internalization of the ADC upon binding.

Methodology (Flow Cytometry):

- Cell Staining: AML cells are incubated with a fluorochrome-conjugated anti-CD33 antibody (or gemtuzumab **ozogamicin** followed by a fluorescently labeled secondary antibody).[27][28][29]
- Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of CD33-positive cells and the mean fluorescence intensity (MFI), which corresponds to the level of CD33 expression.[27]

- Internalization Assay: To measure internalization, cells are first incubated with gemtuzumab **ozogamicin** at 4°C to allow surface binding without internalization. The cells are then shifted to 37°C for various time points to permit internalization. At each time point, the remaining surface-bound ADC is detected by staining with a fluorescently labeled secondary antibody and analyzed by flow cytometry. A decrease in MFI over time indicates internalization.[28]

## In Vivo Efficacy Studies (Patient-Derived Xenograft Models)

Objective: To evaluate the anti-leukemic activity of gemtuzumab **ozogamicin** in a more physiologically relevant in vivo setting.

Methodology (AML PDX Models):

- Model Generation: Primary AML cells from patients are transplanted into immunodeficient mice (e.g., NSG or NSG-SGM3 mice).[30][31][32][33][34] These mice are engineered to support the engraftment and growth of human hematopoietic cells.[30][34]
- Treatment: Once the AML cells have engrafted and the disease is established in the mice, they are treated with gemtuzumab **ozogamicin**, vehicle control, or standard-of-care chemotherapy.[31][33]
- Monitoring: Disease progression and response to treatment are monitored by measuring the percentage of human CD45+CD33+ cells in the peripheral blood, bone marrow, and spleen of the mice using flow cytometry.[32][33] In some models, bioluminescence imaging is used for real-time monitoring of tumor burden.[33]
- Endpoint Analysis: The primary endpoints typically include reduction in tumor burden and improvement in overall survival of the treated mice compared to the control group.[31][33]

## Visualizing the Molecular Mechanism and Experimental Workflow

## Mechanism of Action of Gemtuzumab Ozogamicin

[Click to download full resolution via product page](#)

The cellular mechanism of action of gemtuzumab **ozogamicin**.

## Typical Experimental Workflow for ADC Evaluation



[Click to download full resolution via product page](#)

A generalized workflow for the preclinical and clinical evaluation of an ADC.

## Conclusion

The historical development of gemtuzumab **ozogamicin** offers a rich case study in the complexities of ADC development. Its journey from a promising targeted therapy to a withdrawn product and its subsequent successful re-introduction underscores the critical importance of optimizing dosing schedules to balance efficacy and toxicity. The evolution from a single high dose to a lower, fractionated regimen was key to unlocking its therapeutic potential. For researchers and drug developers, the story of gemtuzumab **ozogamicin** serves as a powerful reminder of the perseverance required in oncology drug development and the value of continued investigation even in the face of initial setbacks. The methodologies and clinical trial designs employed throughout its history continue to inform the development of the next generation of antibody-drug conjugates.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Gemtuzumab ozogamicin - Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. drugs.com [drugs.com]
- 4. The return of gemtuzumab ozogamicin: a humanized anti-CD33 monoclonal antibody–drug conjugate for the treatment of newly diagnosed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bringing a leukemia treatment back to life with precision medicine | Fred Hutchinson Cancer Center [fredhutch.org]
- 6. Approval summary: gemtuzumab ozogamicin in relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. mhlw.go.jp [mhlw.go.jp]
- 9. S0106 | SWOG [swog.org]

- 10. Gemtuzumab Ozogamicin in Children and Adolescents With De Novo Acute Myeloid Leukemia Improves Event-Free Survival by Reducing Relapse Risk: Results From the Randomized Phase III Children's Oncology Group Trial AAML0531 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Final analysis of the phase III ALFA-0701 study of gemtuzumab ozogamicin in de novo acute myeloid leukemia [aml-hub.com]
- 12. Gemtuzumab ozogamicin for de novo acute myeloid leukemia: final efficacy and safety updates from the open-label, phase III ALFA-0701 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gemtuzumab ozogamicin for de novo acute myeloid leukemia: final efficacy and safety updates from the open-label, phase III ALFA-0701 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Gemtuzumab ozogamicin for de novo acute myeloid leukemia: final efficacy and safety updates from the open-label, phase III ALFA-0701 trial | Haematologica [haematologica.org]
- 16. Gemtuzumab Ozogamicin Versus Best Supportive Care in Older Patients With Newly Diagnosed Acute Myeloid Leukemia Unsuitable for Intensive Chemotherapy: Results of the Randomized Phase III EORTC-GIMEMA AML-19 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Randomized trial of two schedules of low-dose gemtuzumab ozogamicin as induction monotherapy for newly diagnosed acute myeloid leukemia in older patients not considered candidates for intensive chemotherapy. A phase II study of the EORTC and GIMEMA leukemia groups (AML-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FDA Approves Gemtuzumab Ozogamicin for CD33-positive AML | FDA [fda.gov]
- 19. FDA Approval Summary: Mylotarg for Treatment of Patients with Relapsed or Refractory CD33-Positive Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The EMA Review of Mylotarg (Gembtuzumab Ozogamicin) for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FDA Approval Summary: Mylotarg for Treatment of Patients with Relapsed or Refractory CD33-Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 24. benchchem.com [benchchem.com]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. [benchchem.com](http://benchchem.com) [benchchem.com]
- 28. Expression and functional characterization of CD33 transcript variants in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Patient-Derived Acute Myeloid Leukemia Models [jax.org]
- 31. Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy [researchfeatures.com]
- 32. [ashpublications.org](http://ashpublications.org) [ashpublications.org]
- 33. Serially transplantable, genetically modified PDX models of AML | VJHemOnc [vjhemonc.com]
- 34. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]
- To cite this document: BenchChem. [The Tumultuous Journey of Gemtuzumab Ozogamicin: A Technical History]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678132#historical-development-of-gemtuzumab-ozogamicin>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)